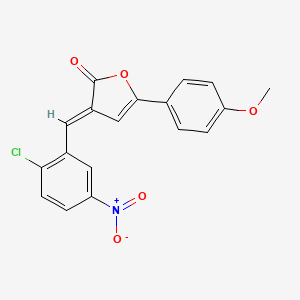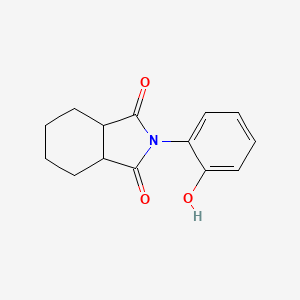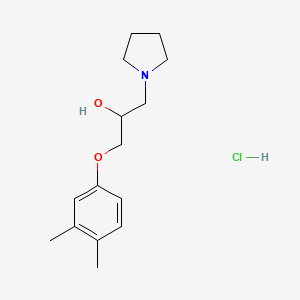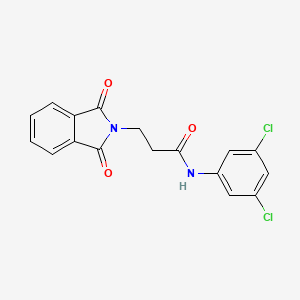![molecular formula C19H26N2O3 B5181225 2-isopropyl-5-[(3-propoxy-1-piperidinyl)carbonyl]-1,3-benzoxazole](/img/structure/B5181225.png)
2-isopropyl-5-[(3-propoxy-1-piperidinyl)carbonyl]-1,3-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-isopropyl-5-[(3-propoxy-1-piperidinyl)carbonyl]-1,3-benzoxazole, also known as PBD-1, is a fluorescent probe that has been widely used in scientific research. It is a small molecule that can be easily synthesized and has a high affinity for DNA. PBD-1 has been used in a range of applications, including DNA sequencing, cell imaging, and cancer diagnosis.
Mecanismo De Acción
2-isopropyl-5-[(3-propoxy-1-piperidinyl)carbonyl]-1,3-benzoxazole binds to DNA through intercalation, which occurs when the molecule inserts itself between the base pairs of DNA. This binding causes a conformational change in the DNA molecule, which leads to the emission of fluorescence. This compound has a high affinity for DNA, which allows it to selectively bind to specific sequences.
Biochemical and Physiological Effects
This compound has been shown to have minimal biochemical and physiological effects. It does not affect the structure or function of DNA, and it is not toxic to cells at the concentrations used in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-isopropyl-5-[(3-propoxy-1-piperidinyl)carbonyl]-1,3-benzoxazole is its high affinity for DNA, which allows for the selective detection of specific sequences. It is also a small molecule that can be easily synthesized and has minimal biochemical and physiological effects. However, this compound has limitations in terms of its photostability, which can affect the accuracy of fluorescence measurements over time.
Direcciones Futuras
There are several future directions for the use of 2-isopropyl-5-[(3-propoxy-1-piperidinyl)carbonyl]-1,3-benzoxazole in scientific research. One potential application is in the development of new DNA sequencing technologies, as this compound has been shown to be effective in detecting mutations in DNA. Another potential direction is in the development of new cancer diagnostic tools, as this compound has shown promise in detecting cancerous tissues. Additionally, this compound could be used in the development of new cell imaging techniques, as it allows for the visualization of DNA in live cells.
Métodos De Síntesis
2-isopropyl-5-[(3-propoxy-1-piperidinyl)carbonyl]-1,3-benzoxazole can be synthesized using a simple two-step process. The first step involves the synthesis of 2-isopropyl-5-nitro-1,3-benzoxazole, which can be achieved by reacting isopropylamine with 2-nitrophenylacetic acid. The second step involves the reduction of the nitro group to an amino group, followed by the reaction with 3-propoxy-1-piperidinylcarbonyl chloride to form this compound.
Aplicaciones Científicas De Investigación
2-isopropyl-5-[(3-propoxy-1-piperidinyl)carbonyl]-1,3-benzoxazole has been widely used in scientific research, particularly in the field of DNA sequencing. It has been used as a fluorescent probe to detect DNA sequences and mutations. This compound has also been used in cell imaging studies to visualize DNA in live cells. In addition, this compound has been used in cancer diagnosis, as it can bind to DNA in cancer cells and emit fluorescence, allowing for the detection of cancerous tissues.
Propiedades
IUPAC Name |
(2-propan-2-yl-1,3-benzoxazol-5-yl)-(3-propoxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-4-10-23-15-6-5-9-21(12-15)19(22)14-7-8-17-16(11-14)20-18(24-17)13(2)3/h7-8,11,13,15H,4-6,9-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCIGHFETQPFOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1CCCN(C1)C(=O)C2=CC3=C(C=C2)OC(=N3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5181153.png)
![5-[(sec-butylamino)methylene]-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5181162.png)
![N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-isopropoxybenzamide](/img/structure/B5181173.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide](/img/structure/B5181178.png)
![3-bromo-N-{4-[(3-iodobenzoyl)amino]phenyl}benzamide](/img/structure/B5181182.png)



![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5181215.png)

![17-[2-(diethylamino)ethyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5181227.png)
![1-[(4-butoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5181234.png)
![ethyl 4-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-1-piperazinecarboxylate](/img/structure/B5181244.png)
![7-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5181250.png)
